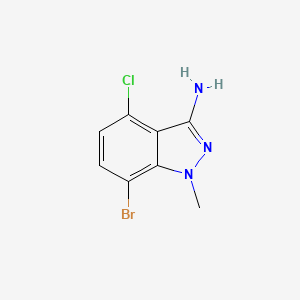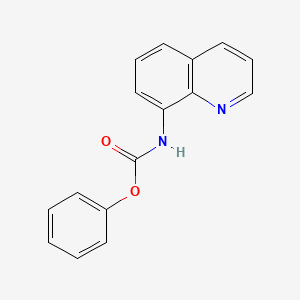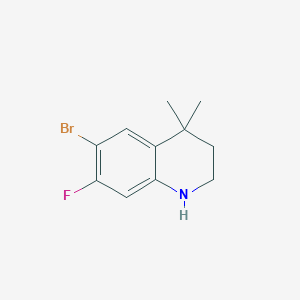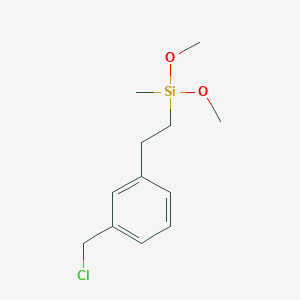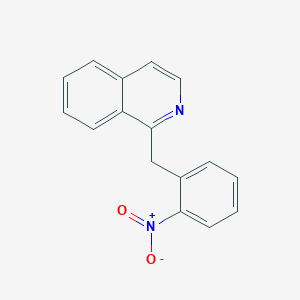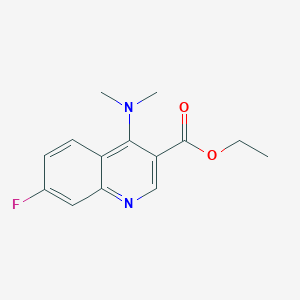![molecular formula C12H14N4OS B15065782 5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives
Métodos De Preparación
The synthesis of 5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 5-ethyl-4-amino-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures and reaction times depending on the desired product. Major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes, leading to its antimicrobial, antifungal, or anticancer effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action, as these complexes can exhibit unique biological activities.
Comparación Con Compuestos Similares
5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-[(4-Methoxybenzylidene)amino]-5-methyl-4h-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide: This compound has a hydrazinecarbothioamide group instead of a triazole ring, which may result in different biological and chemical properties.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)phenol: This compound has a phenol group instead of a triazole ring, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties that can be leveraged for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14N4OS |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
3-ethyl-4-[(Z)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14N4OS/c1-3-11-14-15-12(18)16(11)13-8-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,18)/b13-8- |
Clave InChI |
UJIHCJJFQCEQGV-JYRVWZFOSA-N |
SMILES isomérico |
CCC1=NNC(=S)N1/N=C\C2=CC=C(C=C2)OC |
SMILES canónico |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


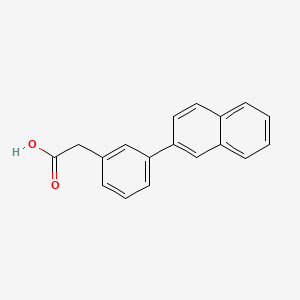
![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
